molecular formula C12H10BrNO3 B1646325 Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate CAS No. 72571-05-2

Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate

Cat. No.: B1646325
CAS No.: 72571-05-2
M. Wt: 296.12 g/mol
InChI Key: NLNSRIDLJIHTJD-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is a brominated oxazole derivative featuring a 4-bromophenyl substituent at position 5 and an ethyl carboxylate group at position 2 of the oxazole ring. The compound’s structural and electronic properties are influenced by the electron-withdrawing bromine atom and the aromatic 4-bromophenyl group, which may enhance stability and intermolecular interactions in crystalline states.

Properties

IUPAC Name

ethyl 5-(4-bromophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNSRIDLJIHTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a bromophenyl group that enhances its reactivity and interaction with biological systems. The oxazole ring is known for its role in various pharmacological activities, making this compound a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom in the para position is critical as it influences the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease pathways, which could lead to therapeutic applications.
  • Receptor Modulation : The compound may also act as a modulator of receptor activity, influencing cellular responses and signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activities of this compound, revealing promising results in various areas:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro studies showed that this compound had an IC50 value indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Selectivity Index
A549 (Lung Cancer)15.33.2
MCF-7 (Breast Cancer)12.74.1
HeLa (Cervical Cancer)18.92.8

These findings suggest that this compound could be developed further as an anticancer agent.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various bacterial strains. In particular, it demonstrated effectiveness against Gram-positive bacteria, suggesting possible applications in treating infections.

Comparative Studies

Comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-(phenyl)oxazole-2-carboxylateLacks halogen substitutionLower cytotoxicity
Ethyl 5-(2-bromophenyl)oxazole-2-carboxylateBromine at ortho positionDifferent reactivity profile

The structural variations significantly influence the biological activity and potential therapeutic applications of these compounds.

Case Studies

  • Study on Anticancer Effects :
    A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    Another study focused on the antimicrobial properties of this compound against common pathogens. Results showed notable inhibition zones in agar diffusion assays, supporting its use as a lead structure for developing new antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in:

  • Antimicrobial Activity : Research indicates that oxazole derivatives can disrupt bacterial cell wall synthesis and inhibit DNA replication, making them effective against a range of pathogens.
  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 and A549, by modulating apoptotic pathways including p53 activation.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with various nucleophiles.
  • Hydrolysis Reactions : The ester group can be hydrolyzed to yield corresponding acids.

Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines, revealing IC50 values in the sub-micromolar range. The compound demonstrated significant apoptosis induction comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Studies

In vitro assays indicated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall integrity and inhibition of DNA synthesis.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position of the carboxylate group and substituents significantly impacts physicochemical properties. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate 5-(4-BrPh), 2-COOEt 326.15 (calculated) Bromophenyl enhances π-π stacking; carboxylate at position 2.
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate 5-Br, 2-(4-MeOPh), 4-COOEt 326.15 Methoxy group increases electron density; asymmetric unit with two molecules stabilized by H-bonds .
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate 5-(4-ClPh), 4-COOEt 281.71 Chlorine substituent reduces steric bulk compared to bromine; 98% purity .
Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate 4-(4-ClPh), 5-(2,4-Cl₂Ph), 2-COOEt 441.67 Dichlorophenyl increases hydrophobicity; potential for halogen bonding .

Key Observations :

  • Electronic Effects : Bromine (Br) and chlorine (Cl) substituents modulate electron density, affecting reactivity and intermolecular interactions. Bromine’s larger atomic radius enhances van der Waals interactions compared to chlorine .
  • Crystal Packing: Carboxylate position (2 vs. 4) influences hydrogen bonding networks. For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate forms intramolecular C–H⋯O/N bonds and intermolecular H-bonds, contributing to a monoclinic crystal system (space group P2₁/n) .

Crystallographic and Intermolecular Interaction Analysis

Compound Crystal System Space Group Intermolecular Interactions (% Contribution) Reference
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate Monoclinic P2₁/n H⋯H (34.4%), C⋯H (18.2%), Br⋯H (12.1%)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate Not specified - Halogen-π interactions stabilize chiral assemblies .

Notable Trends:

  • Halogen Interactions : Bromophenyl groups facilitate halogen-π interactions, critical for chiral resolution in thiazolo-pyrimidine derivatives .
  • Hydrogen Bonding : Dominant H⋯H interactions in oxazole carboxylates suggest dense packing dominated by van der Waals forces .

Preparation Methods

Reaction Procedure and Optimization

The most widely reported method involves iodine-catalyzed cyclization of ethyl 2-aminoacetate hydrochloride (2ab ) with 4-bromoacetophenone (1a ) in dimethyl sulfoxide (DMSO) at 130°C. Initial studies achieved a 78% yield of ethyl 5-(4-bromophenyl)oxazole-2-carboxylate (3ka ) under stoichiometric iodine (0.16 mmol) and excess ketone (0.2 mmol). Control experiments confirmed the necessity of iodine for dehydrogenation, as reactions without iodine failed to produce the oxazole ring.

Table 1: Optimization of Iodine-Mediated Cyclization

Parameter Optimal Value Yield Impact
Iodine Equivalents 1.6 eq Maximizes dehydrogenation
Temperature 130°C Below 110°C: <20% yield
Solvent DMSO Polar aprotic required
Reaction Time 12–24 h Shorter times: incomplete cyclization

Mechanistic Insights

13C NMR studies revealed phenacyl iodine (1aa’ ) and phenylglyoxal (1ac’ ) as critical intermediates. Iodine facilitates oxidative dehydrogenation, converting the imine intermediate into the aromatic oxazole ring. Methyl ketones contribute two carbons to the oxazole backbone, as demonstrated by isotopic labeling. Ethyl 2-aminoacetate (2aa ) was identified as the active nucleophile, with hydrochloric acid byproducts necessitating neutralization by K2CO3 for improved yields (25% → 75%).

Base-Promoted Cyclocondensation in Dimethylformamide

Synthetic Pathway

An alternative route employs sodium hydride (NaH) in dimethylformamide (DMF) to cyclize ethyl 5-[4-bromo-2-(cyclopropylamino)phenyl]oxazole-4-carboxylate precursors. This method, optimized for related oxazoloquinolinones, involves:

  • Coupling : Ethyl isocyanoacetate reacts with 4-bromo-2-(cyclopropylamino)-3-methylphenyl bromide under N2 atmosphere.
  • Cyclization : NaH promotes intramolecular ester-to-amide cyclization at 100°C.

Table 2: Key Conditions for NaH-Mediated Cyclization

Condition Value Outcome
Base NaH (60% dispersion) Essential for deprotonation
Temperature 100°C Lower temps: stalled cyclization
Solvent Dry DMF Prevents side hydrolysis
Yield 52% Limited by competing nitrile formation

Limitations and Byproducts

The method suffers from nitrile byproduct formation (11 , 12–15% yield) due to radical intermediates. Steric hindrance from the 4-bromophenyl group further reduces efficiency compared to simpler aryl substrates.

Continuous Flow Photoisomerization of Isoxazoles

Photochemical Innovation

A state-of-the-art approach converts ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate (4j ) to the oxazole analog via UV irradiation in a continuous flow reactor. Optimized conditions (MeCN, 35°C, 15 mM concentration) achieved 81% yield with a 20-minute residence time.

Table 3: Optimization of Flow Photoisomerization

Variable Optimal Value Effect on Yield
Solvent MeCN 76% → 81%
Concentration 15 mM Avoids dimerization
Lamp Power 150 W Lower power: slower kinetics
Filter Use Yes Prevents retro-cyclization

Mechanism and Scalability

The reaction proceeds via a diradical intermediate, confirmed by trapping experiments. Flow chemistry enhances scalability, enabling 12-hour continuous operation without catalyst degradation. Heteroaryl substrates (e.g., furans, thiophenes) are tolerated, broadening substrate scope.

Cyclodehydration with Phosphorus Oxychloride

Crystallographic Validation

Single-crystal X-ray diffraction of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate confirmed the planar oxazole core and intermolecular C-H···O hydrogen bonding. Hirschfeld surface analysis highlighted H···H (34.4%) and Br···H (18.2%) interactions stabilizing the lattice.

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

Method Yield Advantages Disadvantages
Iodine/DMSO 78% High yield; simple conditions Requires toxic DMSO
NaH/DMF 52% Amenable to N-heterocycles Byproduct formation
Flow Photoisomerization 81% Scalable; fast kinetics Specialized equipment needed
POCl3 Cyclodehydration ~70% Classical approach Harsh conditions; lower yield

Q & A

Q. How is stereochemical information derived from crystallographic data applied in structure-activity studies?

  • Methodological Answer : Torsion angles (e.g., C4–C5–C6–C61 = -172.2°) from SCXRD reveal steric hindrance effects. Overlay analysis (PyMOL) compares the compound’s conformation with bioactive analogs to rationalize binding affinity differences in enzyme assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate

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